(Chloromethyl)(4-methoxyphenyl)dimethylsilane molecular structure
(Chloromethyl)(4-methoxyphenyl)dimethylsilane molecular structure
An In-depth Technical Guide to (Chloromethyl)(4-methoxyphenyl)dimethylsilane: Molecular Structure, Synthesis, and Application
Abstract
(Chloromethyl)(4-methoxyphenyl)dimethylsilane is a specialized organosilane reagent of significant interest in organic synthesis and materials science. This guide provides a detailed examination of its molecular architecture, offering insights into the spectroscopic signatures that define its structure. We present a validated synthetic protocol, grounded in established organometallic principles, and explore the compound's reactivity, focusing on the interplay between the reactive chloromethyl group and the electronically-tuned 4-methoxyphenyl substituent. This document is intended for researchers and drug development professionals, providing the technical depth necessary to confidently handle, synthesize, and employ this versatile chemical building block.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of (Chloromethyl)(4-methoxyphenyl)dimethylsilane are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClOSi | [1][2] |
| Molecular Weight | 214.76 g/mol | [1][2] |
| CAS Number | 106797-61-9 (related structure) | [2] |
| IUPAC Name | (Chloromethyl)(4-methoxyphenyl)dimethylsilane | [1] |
| Appearance | Expected to be a colorless oil | [3] |
| Solubility | Soluble in most common organic solvents (e.g., THF, diethyl ether, hexanes) | [3] |
Elucidation of the Molecular Structure
The structure of (Chloromethyl)(4-methoxyphenyl)dimethylsilane is defined by a central silicon atom forming a tetrahedral geometry. Understanding the connectivity and the resulting spectroscopic properties is paramount for its correct identification and use.
Structural Connectivity
The molecule consists of four distinct groups attached to the silicon center:
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Two Methyl Groups (-CH₃): These provide steric bulk and are relatively inert.
-
One Chloromethyl Group (-CH₂Cl): This is the primary site of reactivity for nucleophilic substitution.
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One 4-Methoxyphenyl Group (-C₆H₄-OCH₃): An aromatic ring with a methoxy group at the para-position, which influences the electronic properties of the silicon atom and can be a handle for further transformations.
Caption: 2D representation of (Chloromethyl)(4-methoxyphenyl)dimethylsilane.
Predicted Spectroscopic Signature (¹H NMR)
The confirmation of this structure in a laboratory setting relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Based on analogous structures, the following proton (¹H) NMR signals are predicted in a solvent like CDCl₃:
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~7.5-7.2 ppm (doublet, 2H): Aromatic protons ortho to the silicon atom.
-
~7.0-6.8 ppm (doublet, 2H): Aromatic protons meta to the silicon atom.
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~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
-
~2.9 ppm (singlet, 2H): Protons of the chloromethyl (-CH₂Cl) group.[4] The electronegative chlorine atom shifts this signal downfield relative to a standard methyl group.
-
~0.5 ppm (singlet, 6H): Protons of the two equivalent dimethyl (-Si(CH₃)₂) groups.[4] Silicon's electropositive nature shields these protons, causing a significant upfield shift.
Synthesis and Mechanistic Insights
The synthesis of aryl-substituted chloromethyl silanes is reliably achieved through the reaction of an appropriate Grignard reagent with a chloromethyl-functionalized chlorosilane. This approach offers high yields and a straightforward purification process.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for synthesizing analogous phenylsilanes.[3][5] The core principle is the nucleophilic attack of the Grignard reagent on the electrophilic silicon center, displacing a chloride ion.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Apparatus Preparation: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and equipped with a magnetic stirrer, a dropping funnel, and a condenser. Maintaining an inert atmosphere is critical as Grignard reagents and chlorosilanes react with moisture.[3]
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of (4-methoxyphenyl)magnesium bromide.
-
Coupling Reaction: In a separate flame-dried flask, a solution of (chloromethyl)dimethylchlorosilane (CAS 1719-57-9) in anhydrous diethyl ether or THF is prepared and cooled to 0°C in an ice bath.[3]
-
Addition: The freshly prepared Grignard reagent is transferred to the dropping funnel and added dropwise to the cooled chlorosilane solution.[5] This exothermic reaction results in the formation of magnesium salts as a white precipitate.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 2-4 hours to ensure complete conversion.
-
Aqueous Work-up: The reaction is carefully quenched by pouring it into a rapidly stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This step protonates any remaining Grignard reagent and dissolves the magnesium salts.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final (Chloromethyl)(4-methoxyphenyl)dimethylsilane as a clear, colorless oil.[3]
Reactivity and Synthetic Utility
The utility of this reagent stems from the distinct reactivity of its functional groups.
-
The Chloromethyl Group: This moiety serves as a potent electrophile. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions), allowing for the covalent attachment of the silyl group to other molecules. This is fundamental for creating more complex molecular frameworks.[6]
-
The Silyl Group as a Protecting Group: In multi-step synthesis, the dimethyl(4-methoxyphenyl)silylmethyl group can be used to protect alcohols or other functional groups.[6]
-
Tamao-Kumada-Fleming Oxidation: The carbon-silicon bond can be oxidatively cleaved to a carbon-oxygen bond under specific conditions.[3] The presence of the 4-methoxyphenyl group on the silicon atom is known to facilitate this transformation, making it a "masked hydroxyl" group. This allows for the strategic introduction of an alcohol functionality late in a synthetic sequence.
Safety, Handling, and Storage
Organochlorosilanes are reactive compounds that require careful handling. The following guidelines are based on safety data for structurally similar chemicals.[7][8]
| Hazard Category | Description & Precautionary Measures | Source(s) |
| Moisture Sensitivity | Reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas. All handling must be done under a dry, inert atmosphere (e.g., Argon or Nitrogen). | [3][7] |
| Flammability | Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames. Use non-sparking tools. | [9][10] |
| Corrosivity | Causes skin and eye irritation or burns upon contact. Inhalation may cause respiratory tract irritation. | [7][9] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. | [8][10][11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., water, strong bases, oxidizing agents). The container should be stored under an inert atmosphere. | [7][11] |
| Spill & Disposal | Absorb spills with an inert, dry material. Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains. | [7][10] |
Conclusion
(Chloromethyl)(4-methoxyphenyl)dimethylsilane is a precisely designed synthetic tool. Its molecular structure, featuring a reactive chloromethyl handle and an electronically activating 4-methoxyphenyl group, offers chemists a powerful method for silylation, protection strategies, and the strategic introduction of hydroxyl groups. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in complex chemical research and development.
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